molecular formula C10H12ClFN2 B575629 2-(7-Fluoro-1H-indol-3-yl)ethanamine hydrochloride CAS No. 159730-09-3

2-(7-Fluoro-1H-indol-3-yl)ethanamine hydrochloride

Cat. No. B575629
CAS RN: 159730-09-3
M. Wt: 214.668
InChI Key: JWAZOMQARDNFMN-UHFFFAOYSA-N
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Description

“2-(7-Fluoro-1H-indol-3-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C10H12ClFN2 . It is a derivative of tryptamine, a biogenic amine .


Molecular Structure Analysis

The molecular structure of “2-(7-Fluoro-1H-indol-3-yl)ethanamine hydrochloride” consists of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The indole ring is substituted at the 7th position with a fluorine atom . The InChI code for this compound is InChI=1S/C10H11FN2.ClH/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9;/h1-3,6,13H,4-5,12H2;1H .


Physical And Chemical Properties Analysis

The molecular weight of “2-(7-Fluoro-1H-indol-3-yl)ethanamine hydrochloride” is 214.67 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 214.0673042 g/mol . The topological polar surface area is 41.8 Ų .

Scientific Research Applications

GPRC5A Agonist

7-Fluorotryptamine HCl is a potent agonist of GPRC5A . It induces GPRC5A-mediated β-arrestin recruitment . This interaction with GPRC5A can be used to study the role of this receptor in various biological processes.

Immune Signaling Research

The compound can be used for research in immune signaling . For instance, it has been shown that 7-Fluorotryptamine HCl can downregulate the production of certain genes induced by TNFα in both WT and GPRC5A-KO cells .

Cancer Signaling Research

7-Fluorotryptamine HCl can also be used in cancer signaling research . Its interaction with GPRC5A, a receptor involved in various cancer types, makes it a valuable tool in studying cancer signaling pathways.

Serotonin Receptor Agonist

7-Fluorotryptamine HCl shares structural similarities with serotonin, a neurotransmitter . It interacts with specific serotonin receptors, particularly the 5-HT2A and 5-HT2B receptors, functioning as an agonist . This makes it useful in studying the physiological effects of serotonin.

Biochemical Investigations

Due to its structural similarities with serotonin, this compound finds extensive application in a range of biochemical investigations . It can be used to study the effects of serotonin in various biological systems.

Toxicity Studies

7-Fluorotryptamine HCl has been shown to have no toxicity in mammalian cells (HTLA, HT-29 cells) at concentrations up to 100 μM for 16 hours . This makes it a safe compound for use in various in vitro studies.

Mechanism of Action

Target of Action

The primary target of 7-Fluorotryptamine Hydrochloride is the G Protein-Coupled Receptor Class C Group 5 Member A (GPRC5A) . GPRC5A is a protein that in humans is encoded by the GPRC5A gene . It is a member of the G protein-coupled receptor family and plays a crucial role in various cellular functions .

Mode of Action

7-Fluorotryptamine Hydrochloride acts as a potent agonist of GPRC5A . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 7-Fluorotryptamine Hydrochloride binds to the GPRC5A receptor and induces its activation . This activation leads to GPRC5A-mediated β-arrestin recruitment . β-arrestin is a protein that regulates the activity of G protein-coupled receptors, which are involved in various cellular signaling pathways .

Biochemical Pathways

The activation of GPRC5A by 7-Fluorotryptamine Hydrochloride affects several biochemical pathways. For instance, it has been observed that 7-Fluorotryptamine Hydrochloride, together with TNFα, down-regulates some TNFα-induced genes (e.g., IL41A, CXCL10, CSF2) in both wild-type and GPRC5A-KO cells . This suggests that the compound may play a role in modulating immune responses .

Pharmacokinetics

It is known that the compound exhibits no toxicity for mammalian cells (htla, ht-29 cell) at concentrations ranging from 0 to 100 μm .

Result of Action

The molecular and cellular effects of 7-Fluorotryptamine Hydrochloride’s action are primarily related to its interaction with the GPRC5A receptor. By acting as an agonist of GPRC5A, 7-Fluorotryptamine Hydrochloride can modulate various cellular signaling pathways, potentially influencing immune responses and cancer signaling .

Action Environment

It is known that the compound should be stored at 4°c in sealed storage, away from moisture . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month in sealed storage, away from moisture

properties

IUPAC Name

2-(7-fluoro-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2.ClH/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9;/h1-3,6,13H,4-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAZOMQARDNFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705319
Record name 2-(7-Fluoro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159730-09-3
Record name 2-(7-Fluoro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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